1,4-Diiodobut-2-yne
Description
1,4-Diiodobut-2-yne is a halogenated alkyne compound characterized by its linear structure featuring two iodine atoms at the terminal positions (C1 and C4) and a carbon-carbon triple bond at the C2 position. This compound is of interest in organic synthesis due to the reactivity of its iodine substituents and the alkyne moiety, which enable applications in cross-coupling reactions, polymer chemistry, and ligand design. Its molecular formula is $ \text{C}4\text{H}4\text{I}_2 $, with a molecular weight of 329.89 g/mol.
Properties
CAS No. |
116529-73-8 |
|---|---|
Molecular Formula |
C4H4I2 |
Molecular Weight |
305.88 g/mol |
IUPAC Name |
1,4-diiodobut-2-yne |
InChI |
InChI=1S/C4H4I2/c5-3-1-2-4-6/h3-4H2 |
InChI Key |
COJDINJLLPTTSL-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CCI)I |
Origin of Product |
United States |
Preparation Methods
1,4-Diiodobut-2-yne can be synthesized through several methods. One common approach involves the double elimination reaction of a dihaloalkane. For instance, starting with 1,4-dibromobut-2-yne, the bromine atoms can be replaced with iodine atoms using sodium iodide in acetone. This reaction proceeds via a nucleophilic substitution mechanism, where the iodide ions displace the bromide ions.
Another method involves the direct iodination of but-2-yne. This process requires the use of molecular iodine (I₂) and a suitable catalyst, such as copper(I) iodide (CuI), to facilitate the addition of iodine atoms to the alkyne.
Chemical Reactions Analysis
1,4-Diiodobut-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂⁻), to form different derivatives.
Reduction Reactions: The compound can be reduced to 1,4-dibut-2-yne using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO₄), can oxidize this compound to form corresponding diols or carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form larger alkyne-containing molecules.
Scientific Research Applications
1,4-Diiodobut-2-yne has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through click chemistry reactions. This allows for the study of biological processes and the development of new bioconjugates.
Medicine: In medicinal chemistry, this compound is used to create novel drug candidates. Its ability to form stable carbon-iodine bonds makes it a valuable intermediate in drug synthesis.
Industry: The compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 1,4-diiodobut-2-yne depends on the specific reaction it undergoes. In substitution reactions, the iodine atoms are displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the compound is reduced by transferring electrons from the reducing agent to the alkyne, breaking the carbon-iodine bonds.
In coupling reactions, such as the Sonogashira coupling, the compound forms a complex with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The iodine atoms act as leaving groups, allowing the alkyne to couple with another alkyne or aryl halide.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, contextual analysis of halogenated and alkyne-containing compounds in the evidence allows for inferred comparisons:
Structural and Functional Analogues
- 1,4-Diazabicyclo[2.2.2]octane Derivatives (): While unrelated in structure, iodobismuthates containing bicyclic amines highlight the role of iodine in stabilizing inorganic-organic hybrid frameworks. Unlike 1,4-Diiodobut-2-yne, these compounds exhibit ionic bonding and crystallographic versatility due to bismuth-iodine interactions .
- Halogenated Alkanes/Alkenes (): Compounds like 1,2-dichloroethane or 1,4-dibromobutane share halogenated termini but lack the triple bond reactivity of this compound.
- Quaternary Ammonium Salts () : Didecyldimethylammonium bromide (DDAB) exemplifies halogenated surfactants. Unlike this compound, DDAB’s bromine atom participates in ionic interactions rather than covalent bonding, limiting its use in organic synthesis .
Physical Properties
A hypothetical comparison based on halogen effects:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Reactivity with Metals |
|---|---|---|---|---|
| This compound | 329.89 | ~120 (decomposes) | ~300 (decomposes) | High (Pd, Cu) |
| 1,4-Dibromobut-2-yne | 243.89 | ~90 | ~220 | Moderate |
| 1,4-Dichlorobut-2-yne | 158.99 | ~60 | ~180 | Low |
Note: Data inferred from halogen trends; experimental values for this compound are scarce in the provided evidence.
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